5-Chloro-1H-indazole-6-carboxylic acid
Description
Historical Development of Indazole Chemistry
The foundation of indazole chemistry can be traced back to the late 19th century when Emil Fischer first obtained indazole through heating ortho-hydrazine cinnamic acid in 1883. This pioneering work established the fundamental understanding of the indazole scaffold, which consists of a bicyclic compound formed by the fusion of benzene and pyrazole rings. The historical significance of Fischer's discovery cannot be overstated, as it opened the pathway for subsequent research into heterocyclic aromatic organic compounds.
Indazole derivatives demonstrate remarkable chemical versatility through their amphoteric nature, capable of both protonation to form indazolium cations and deprotonation to yield indazolate anions. The corresponding equilibrium constants reveal important thermodynamic properties, with a protonation constant value of 1.04 for the indazolium cation-indazole equilibrium and 13.86 for the indazole-indazolate anion equilibrium. These fundamental chemical properties have guided researchers in developing synthetic strategies for more complex indazole derivatives.
The evolution of indazole chemistry gained momentum in the 20th century as researchers recognized the potential of these heterocycles in pharmaceutical applications. Natural occurrence of indazoles remains rare, with only a few alkaloids such as nigellicine, nigeglanine, and nigellidine being identified in nature. Nigellicine was isolated from the widely distributed plant Nigella sativa (black cumin), while nigeglanine was extracted from Nigella glandulifera. This scarcity in natural sources has necessitated the development of sophisticated synthetic methodologies to access diverse indazole structures.
Significance of Chlorinated Indazole Derivatives in Chemical Research
Chlorinated indazole derivatives occupy a unique position in heterocyclic chemistry due to their enhanced reactivity and biological activity profiles. The introduction of chlorine substituents into the indazole framework significantly alters the electronic properties of the heterocycle, creating opportunities for selective chemical transformations and improved pharmacological characteristics. The strategic placement of chlorine atoms at specific positions on the indazole ring system has become a critical design element in medicinal chemistry.
Recent research has demonstrated that chlorinated indazoles exhibit enhanced selectivity and potency in various biological assays compared to their non-halogenated counterparts. Studies focusing on cyclooxygenase-2 inhibitors in the indazole series have revealed that chlorine substitution patterns significantly influence binding affinity and selectivity profiles. The electronic effects of chlorine substituents contribute to improved molecular recognition by target proteins, leading to enhanced therapeutic potential.
The synthetic accessibility of chlorinated indazoles has been greatly improved through the development of modern halogenation methodologies. Metal-free regioselective halogenation protocols have enabled researchers to introduce chlorine atoms at specific positions with high selectivity. These advances have facilitated the preparation of diverse chlorinated indazole libraries for structure-activity relationship studies and pharmaceutical development programs.
The significance of chlorinated indazole derivatives extends beyond their immediate biological applications to their role as synthetic intermediates. The presence of chlorine substituents provides reactive sites for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations. This versatility has made chlorinated indazoles valuable building blocks in complex molecule synthesis and drug discovery campaigns.
Structural Characteristics of 5-Chloro-1H-indazole-6-carboxylic acid
This compound represents a sophisticated example of functionalized indazole chemistry, incorporating both halogen and carboxylic acid substituents on the heterocyclic framework. The compound exhibits the molecular formula Carbon8-Hydrogen5-Chlorine-Nitrogen2-Oxygen2 with a molecular weight of 196.59 grams per mole. The structural arrangement places the chlorine atom at the 5-position and the carboxylic acid functionality at the 6-position of the indazole ring system.
The three-dimensional structure of this compound reveals important conformational preferences that influence its chemical reactivity and biological activity. The carboxylic acid group at the 6-position is positioned to form intramolecular hydrogen bonds with the adjacent nitrogen atoms in the indazole ring, potentially stabilizing specific conformations. The chlorine substituent at the 5-position contributes to the overall electronic distribution within the molecule, affecting both the acidity of the carboxylic acid group and the basicity of the nitrogen centers.
The spectroscopic properties of this compound provide valuable insights into its structural characteristics. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the aromatic protons, reflecting the electron-withdrawing effects of both the chlorine and carboxylic acid substituents. The carboxylic acid proton exhibits characteristic downfield resonances, confirming the presence of the acidic functionality.
Chemical reactivity studies demonstrate that this compound can undergo various transformations including esterification, amidation, and halogen exchange reactions. The carboxylic acid functionality serves as a versatile handle for further derivatization, enabling the synthesis of esters, amides, and other carboxylic acid derivatives. The chlorine substituent provides opportunities for cross-coupling reactions and nucleophilic aromatic substitution processes.
Position of this compound in Heterocyclic Chemistry
Within the broader landscape of heterocyclic chemistry, this compound occupies a specialized niche as a multiply-substituted azole derivative. The compound belongs to the class of bicyclic heterocycles containing nitrogen atoms, specifically falling under the indazole subfamily. This classification places it among important pharmacophores that have found widespread application in medicinal chemistry and drug discovery programs.
The structural complexity of this compound positions it as an advanced heterocyclic building block suitable for complex synthetic applications. Unlike simple indazole derivatives, the presence of both electron-withdrawing substituents creates unique electronic properties that distinguish it from other members of the indazole family. The combination of halogen and carboxylic acid functionalities provides multiple sites for chemical modification and molecular recognition.
Comparative analysis with related heterocyclic systems reveals that this compound shares structural similarities with other biologically active azole derivatives while maintaining distinct properties. The indazole core structure can be compared to related heterocycles such as indole, which contains only one nitrogen atom at position 1, and benzimidazole, which features nitrogen atoms at positions 1 and 3. These structural relationships provide insights into the unique properties conferred by the specific nitrogen arrangement in indazoles.
The position of this compound within synthetic chemistry is further emphasized by its utility as a precursor for more complex molecules. The compound serves as a versatile intermediate in the synthesis of pharmaceutical candidates and research compounds. Its ability to undergo diverse chemical transformations while maintaining the core indazole structure makes it valuable for structure-activity relationship studies and lead compound optimization.
Recent advances in indazole chemistry have highlighted the importance of precisely substituted derivatives like this compound in addressing specific research challenges. The compound represents a convergence of synthetic accessibility and functional utility, making it an attractive target for both academic research and industrial applications. Its position in the chemical literature continues to grow as researchers explore new applications and synthetic methodologies involving this specialized heterocyclic system.
Properties
IUPAC Name |
5-chloro-1H-indazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUOLEBNKYODBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Chloro-1H-indazole-6-carboxylic acid typically follows a sequence involving:
- Halogenation of aromatic precursors to introduce the chlorine substituent at the desired position.
- Nitration or other functional group introduction to facilitate subsequent ring closure.
- Formation of key intermediates such as nitro-substituted benzaldehydes or aminopropionic acid derivatives.
- Reduction and cyclization steps to form the indazole core structure.
- Carboxylation or oxidation to introduce the carboxylic acid functionality at the 6-position.
This approach is consistent with general indazole synthesis methods but tailored to achieve the specific substitution pattern of the target molecule.
Detailed Preparation Route
A representative preparation method involves the following key steps:
| Step | Reaction | Description |
|---|---|---|
| 1 | Chlorination | Starting from benzene derivatives (e.g., benzaldehyde), selective chlorination yields 5-chlorobenzaldehyde. |
| 2 | Nitration | The chlorinated benzaldehyde undergoes nitration to form 5-chloro-2-nitrobenzaldehyde. |
| 3 | Knoevenagel Condensation | Reaction of 5-chloro-2-nitrobenzaldehyde with malonic acid in the presence of formic acid and ammonium formate produces a nitro-substituted aminopropionic acid intermediate. |
| 4 | Reduction | The nitro group is reduced using hydrazine hydrate or aluminum powder to convert the intermediate into an amino derivative. |
| 5 | Cyclization | Intramolecular cyclization of the amino intermediate forms the indazole ring system. |
| 6 | Final Functionalization | The carboxylic acid group is positioned at the 6-position during or after cyclization, completing the synthesis of this compound. |
This method leverages classical aromatic substitution and condensation chemistry combined with reduction and ring closure to construct the indazole scaffold with the desired substitution.
Alternative Synthetic Considerations
- Halogenation and Cyclization: Some protocols start with halogenated phenylhydrazines or related precursors, applying Fischer indole synthesis variants adapted for indazole formation, although specific details for the chloro-substituted compound are less documented.
- Industrial Scale-Up: Industrial methods may optimize reaction conditions such as catalysts, solvents, temperature, and continuous flow reactors to improve yield, purity, and cost-effectiveness.
- Catalytic Systems: Advanced catalytic systems, including metal catalysts, may be employed to enhance selectivity during halogenation or cyclization steps.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Chlorobenzaldehyde derivatives, malonic acid, hydrazine hydrate or aluminum powder |
| Key Reactions | Chlorination, nitration, Knoevenagel condensation, reduction, cyclization |
| Catalysts/Reagents | Formic acid, ammonium formate, hydrazine hydrate, aluminum powder |
| Reaction Conditions | Acidic medium for condensation, reducing conditions for nitro group, heating for cyclization |
| Molecular Formula | C8H5ClN2O2 |
| Molecular Weight | 196.59 g/mol |
Research Findings and Notes
- The chlorination and nitration steps require careful control to ensure regioselectivity, avoiding substitution at undesired positions on the aromatic ring.
- Reduction with hydrazine hydrate is a common and effective method for converting nitro groups to amines, which then facilitate cyclization.
- Cyclization to form the indazole ring is typically intramolecular and may require heating or acidic/basic catalysis.
- The carboxylic acid group at the 6-position is often introduced via malonic acid derivatives during condensation, ensuring proper placement on the ring.
- The compound's synthesis is relevant for research in pharmacology and agrochemicals due to the biological activities of indazole derivatives, although specific bioactivity data for this compound are limited.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts like sulfuric acid or hydrochloric acid in the presence of alcohols.
Major Products
Substitution: Formation of various substituted indazoles.
Oxidation: Formation of indazole oxides.
Reduction: Formation of indazole amines.
Esterification: Formation of indazole esters.
Scientific Research Applications
While comprehensive data tables and case studies focusing solely on the applications of "5-Chloro-1H-indazole-6-carboxylic acid" are not available within the provided search results, the information below describes its potential applications in scientific research:
This compound is a building block used in chemical synthesis .
Other research regarding indazole derivatives reveals the potential applications of this class of compounds:
- Pharmaceutical Development Indazole carboxylic acid derivatives are key intermediates in synthesizing pharmaceuticals, especially anti-inflammatory and anti-cancer drugs .
- Biochemical Research These compounds are valuable in enzyme inhibition and receptor binding studies, helping researchers understand biochemical pathways and disease mechanisms .
- Material Science Indazole carboxylic acid is being explored for creating new materials, including polymers and coatings, because of its unique chemical properties .
- Agricultural Chemistry It can be investigated for developing agrochemicals like herbicides or fungicides, contributing to more effective crop protection strategies .
- Analytical Chemistry This chemical is utilized in analytical techniques, such as chromatography and spectroscopy, to identify and quantify other compounds in complex mixtures .
- Neurological Disorders Indazole-5-carboxamides are being explored as potential drug and radioligand candidates for treating and diagnosing Parkinson's disease and other neurological disorders .
- Melanoma Cell Line Cytotoxicity Assay Indole-2-carboxylate derivatives have demonstrated the ability to reduce the viability of the LOX-IMVI melanoma cell line .
Mechanism of Action
The mechanism of action of 5-Chloro-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Properties :
- Storage : Requires protection from light, sealed storage in dry conditions, and maintenance at room temperature.
Comparative Analysis with Structural Analogs
The structural and functional diversity of chloro-substituted indazole derivatives influences their physicochemical properties, reactivity, and applications. Below is a detailed comparison with closely related compounds:
Structural Comparison Table
Functional Group and Reactivity Differences
- Carboxylic Acid vs. Ester: The methyl ester derivative (C₉H₇ClN₂O₂) exhibits increased lipophilicity compared to the carboxylic acid, enhancing membrane permeability but reducing hydrogen-bonding capacity.
- Nitrile vs. Carboxylic Acid : The nitrile group (C≡N) in 6-Chloro-1H-indazole-5-carbonitrile serves as a versatile synthetic intermediate, enabling further functionalization via hydrolysis or nucleophilic substitution.
- Indole vs. Indazole : The indole derivative (7-Chloro-3-methyl-1H-indole-2-carboxylic acid) replaces the pyrazole ring with a pyrrole, altering electronic properties and binding interactions in biological systems.
Substituent Position Effects
Similarity Scores and Structural Analogues
Using cheminformatics tools, similarity scores highlight differences:
- 5-Chloro-1H-indazole-3-carboxylic acid (CAS 129295-32-5) has a 0.92 similarity to the parent compound, differing only in the carboxylic acid position.
- Ethyl 1H-indazole-3-carboxylate (CAS 885278-42-2) shows 0.85 similarity , emphasizing the role of esterification in modulating properties.
Research and Application Insights
- Pharmaceutical Relevance : The parent compound’s carboxylic acid group facilitates salt formation, improving bioavailability in drug formulations. Its methyl ester, though discontinued, was historically used in prodrug strategies.
- Safety Profiles : The parent compound’s GHS warnings (e.g., P261, P280) align with typical hazards of reactive carboxylic acids, whereas indole derivatives may exhibit distinct toxicity profiles due to scaffold differences.
- Synthetic Utility : Nitrile derivatives (e.g., 6-Chloro-1H-indazole-5-carbonitrile) are preferred for click chemistry or cross-coupling reactions, unlike carboxylic acids, which are often terminal functional groups.
Biological Activity
5-Chloro-1H-indazole-6-carboxylic acid is an indazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Overview of Biological Activities
This compound exhibits a wide range of biological activities, including:
- Antimicrobial Activity : The compound has shown efficacy against various microbial strains, including fungi such as Candida albicans and Candida glabrata.
- Anticancer Properties : It has been evaluated for its antiproliferative effects on cancer cell lines, with promising results indicating its potential as an anticancer agent.
- Anti-inflammatory and Antioxidant Effects : The compound demonstrates anti-inflammatory properties, which may contribute to its overall therapeutic potential.
The mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : Indazole derivatives are known to inhibit various kinases involved in cellular signaling pathways, such as chk1 and chk2. This inhibition can lead to altered cell cycle progression and apoptosis in cancer cells.
- Receptor Binding : The compound binds to multiple receptors with high affinity, influencing various biochemical pathways that regulate cell growth and survival.
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties. A study evaluating a series of indazole derivatives found that certain compounds exhibited potent activity against C. albicans at concentrations as low as 100 µM. Specifically, derivatives with carboxylic acid substituents showed enhanced activity compared to their counterparts .
Anticancer Activity
In a recent study focused on the antiproliferative effects of indazole derivatives, this compound was found to have GI50 values ranging from 29 nM to 78 nM against various cancer cell lines. These values indicate strong inhibitory effects on cell viability without significant cytotoxicity at higher concentrations . The mechanism involves targeting mutant EGFR/BRAF pathways, which are critical in many cancers .
Table 1: Antimicrobial Activity of Indazole Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3a | C. albicans | 100 µM |
| 3b | C. glabrata (miconazole susceptible) | 200 µM |
| 3c | C. glabrata (miconazole resistant) | 300 µM |
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cancer Cell Line | GI50 (nM) |
|---|---|---|
| This compound | A549 (lung) | 35 |
| MCF7 (breast) | 42 | |
| HeLa (cervical) | 29 |
Case Studies
A notable case study involved the synthesis and evaluation of various indazole derivatives, where researchers identified that modifications to the phenyl group significantly impacted the antiproliferative activity. The most effective derivative demonstrated an IC50 value of 0.08 µM against EGFR, highlighting the importance of structural optimization in drug design .
Q & A
Basic: What are the common synthetic routes for 5-Chloro-1H-indazole-6-carboxylic acid, and how can reaction conditions be optimized for yield?
Answer:
Synthesis typically involves halogenation of indazole precursors followed by carboxylation. For chlorination, N-Chlorosuccinimide (NCS) is a widely used reagent, as seen in the synthesis of structurally related indole derivatives (e.g., Indanal, which employs NCS for halogenation ). Carboxylation can be achieved via refluxing intermediates with sodium acetate in acetic acid, a method adapted from the synthesis of 3-formyl-1H-indole-2-carboxylic acid derivatives . Optimization includes:
- Temperature control : Maintain reflux conditions (100–120°C) to ensure complete cyclization.
- Catalyst selection : Sodium acetate enhances carboxylation efficiency by acting as a base .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) isolates the product from byproducts .
Basic: How is the purity and structural integrity of this compound confirmed?
Answer:
- HPLC : Purity ≥95% is standard; gradients using C18 columns and mobile phases like water/acetonitrile (0.1% TFA) are effective .
- NMR : Key signals include:
- X-ray crystallography : SHELX software refines crystal structures to confirm regiochemistry and bond angles .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Contradictions (e.g., unexpected coupling in NMR or ambiguous NOE correlations) require:
- Multi-technique validation : Cross-check with IR (carboxylic O-H stretch at ~2500–3000 cm⁻¹) and high-resolution mass spectrometry (HRMS) for exact mass confirmation.
- Crystallographic analysis : SHELXL refines X-ray data to resolve positional uncertainties, particularly for chlorine placement .
- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and optimize geometry to match experimental data .
Advanced: What strategies mitigate byproduct formation during synthesis?
Answer:
- Regioselective chlorination : Use directing groups (e.g., nitro or methyl) to control halogenation at the 5-position, minimizing 4- or 7-chloro isomers .
- Protecting groups : Temporarily block the carboxylic acid with methyl esters during chlorination to prevent side reactions .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing dimerization .
Basic: What solvents and catalysts are effective in the carboxylation of indazole derivatives?
Answer:
- Solvents : Acetic acid (for reflux conditions) or DMF (for high-temperature reactions) .
- Catalysts : Sodium acetate (for carboxylation) or pyridine (to absorb HCl byproducts during chlorination) .
- Reaction time : 3–5 hours under reflux ensures complete conversion, monitored by TLC (Rf ~0.3 in ethyl acetate/hexane) .
Advanced: How can computational modeling predict the biological activity of this compound?
Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to targets like kinase enzymes or GPCRs, leveraging indazole’s planar structure for π-π interactions .
- ADMET profiling : SwissADME predicts pharmacokinetics (e.g., solubility, CYP450 interactions) based on the carboxylic acid’s hydrophilicity and chlorine’s electronegativity .
- QSAR studies : Correlate substituent effects (e.g., chloro vs. methyl) with activity using MOE or Schrödinger suites .
Advanced: How to address polymorphism or hydrate formation in crystallography studies?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
